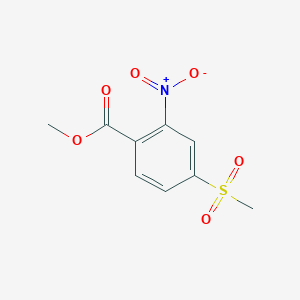
methyl 4-methanesulfonyl-2-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-methanesulfonyl-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-methylsulfonylbenzoate, followed by esterification . The reaction conditions typically include the use of strong acids like sulfuric acid and nitric acid for nitration, and methanol for esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
Methyl 4-methanesulfonyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used under basic conditions.
Major Products Formed
Reduction: The major product is methyl 4-aminosulfonyl-2-nitrobenzoate.
Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.
科学的研究の応用
Methyl 4-methanesulfonyl-2-nitrobenzoate is widely used in scientific research due to its diverse applications. It is valuable in:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Material Science: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of methyl 4-methanesulfonyl-2-nitrobenzoate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonyl group acts as a good leaving group, facilitating the formation of various substituted products. This compound can also act as an alkylating agent, reacting with nucleophiles in biological systems .
類似化合物との比較
Similar Compounds
- Methyl 4-nitrobenzenesulfonate
- Methyl 4-methylsulfonylbenzoate
Uniqueness
Methyl 4-methanesulfonyl-2-nitrobenzoate is unique due to its combination of a nitro group and a methanesulfonyl group on the benzoate ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound in various research applications .
生物活性
Methyl 4-methanesulfonyl-2-nitrobenzoate (MMSNB) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article explores the biological activity of MMSNB, focusing on its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
MMSNB is characterized by the presence of both a nitro group and a methanesulfonyl group attached to a benzoate ring. The combination of these functional groups imparts distinct chemical reactivity, making MMSNB a versatile compound in various chemical reactions.
| Property | Details |
|---|---|
| Chemical Formula | C9H9NO6S |
| Molecular Weight | 247.24 g/mol |
| Functional Groups | Nitro (-NO2), Methanesulfonyl (-SO2CH3) |
The biological activity of MMSNB primarily arises from its ability to undergo nucleophilic substitution reactions. The methanesulfonyl group acts as an excellent leaving group, facilitating the formation of various substituted products. Additionally, the nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cellular damage or modulation of signaling pathways.
Key Mechanisms:
- Nucleophilic Substitution : The methanesulfonyl group allows MMSNB to act as an alkylating agent, reacting with nucleophiles in biological systems.
- Reduction of Nitro Group : This process generates reactive species that may affect DNA and protein function, contributing to its biological effects.
Biological Activities
MMSNB has been investigated for several biological activities, including:
Case Studies and Research Findings
- Antimicrobial Studies : A study assessed the effects of MMSNB on various bacterial strains. Results indicated that it effectively inhibited growth at certain concentrations, suggesting potential as an antibacterial agent.
- Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that MMSNB could induce apoptosis in specific cancer cell lines, highlighting its potential as a chemotherapeutic agent. The mechanism was attributed to the formation of reactive oxygen species (ROS) following nitro reduction .
- Enzyme Inhibition : Research into related compounds shows that derivatives of MMSNB can inhibit phytoene desaturase, an enzyme critical for carotenoid biosynthesis in plants. This inhibition suggests potential agricultural applications as a herbicide .
特性
IUPAC Name |
methyl 4-methylsulfonyl-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c1-16-9(11)7-4-3-6(17(2,14)15)5-8(7)10(12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFJCNKKCLVQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














